An In-depth Technical Guide to 9-Fluorenylmethyl Carbamate: Synthesis and Properties
An In-depth Technical Guide to 9-Fluorenylmethyl Carbamate: Synthesis and Properties
Introduction
9-Fluorenylmethyl carbamate (B1207046) (Fmoc-NH2) is an organic compound featuring the fluorenylmethoxycarbonyl (Fmoc) group attached to a primary carbamate. It is a crucial derivative in the family of Fmoc-based protecting group reagents, which are fundamental tools in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Developed by Carpino in 1972, the Fmoc group offers the advantage of being stable to acidic conditions while being easily cleaved by mild bases, such as piperidine (B6355638), providing an orthogonal protection strategy to acid-labile groups like the tert-butyloxycarbonyl (Boc) group.[4] This guide provides a comprehensive overview of the synthesis, properties, and key experimental procedures related to 9-Fluorenylmethyl carbamate for researchers and professionals in chemistry and drug development.
Synthesis of 9-Fluorenylmethyl Carbamate
The primary and most direct method for synthesizing 9-Fluorenylmethyl carbamate is through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with a source of ammonia (B1221849), typically aqueous ammonium (B1175870) hydroxide (B78521). This reaction is a nucleophilic acyl substitution where the ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group.
Caption: Synthesis pathway of 9-Fluorenylmethyl carbamate from Fmoc-Cl and ammonia.
Experimental Protocol: Synthesis from Fmoc-Cl
The following protocol is a representative method adapted from general procedures for the reaction of Fmoc-Cl with amines.[5][6]
-
Dissolution: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in a suitable organic solvent such as dioxane or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution in an ice bath to 0-4 °C with continuous stirring.
-
Reaction: Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 2-3 equivalents) dropwise to the cooled Fmoc-Cl solution. The reaction is typically performed under alkaline conditions to neutralize the HCl byproduct.
-
Stirring: Allow the reaction mixture to stir vigorously at 0-4 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Precipitation & Filtration: The product, 9-Fluorenylmethyl carbamate, is sparingly soluble in many common solvents and will precipitate out of the reaction mixture. Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water to remove any inorganic salts, followed by a cold non-polar solvent like hexane (B92381) to remove unreacted starting material.
-
Drying: Dry the purified product under a vacuum to yield 9-Fluorenylmethyl carbamate as a white crystalline solid. Purity can be assessed by HPLC and melting point determination.
Properties of 9-Fluorenylmethyl Carbamate
The physical and chemical properties of 9-Fluorenylmethyl carbamate are well-documented, making it a reliable reagent in synthesis.
Quantitative Physical Properties
The key physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white powder or crystalline solid | [][8][9] |
| Melting Point | 201-204 °C | [][8][10] |
| Boiling Point | 459.7 °C (Predicted at 760 mmHg) | [][8][10][11] |
| Density | ~1.24 g/cm³ (Predicted) | [][10][11] |
| Solubility | Soluble in Dioxane (15 mg/mL) | [][11] |
| Vapor Pressure | 1.24 x 10⁻⁸ mmHg at 25°C | [10] |
| Refractive Index | 1.627 (Predicted) | [8][10] |
Chemical and Spectroscopic Data
This table outlines the fundamental chemical identifiers and spectroscopic information for the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₃NO₂ | [10][12] |
| Molecular Weight | 239.27 g/mol | [12][13] |
| CAS Number | 84418-43-9 | [10][12] |
| XLogP3 | 2.7 | [13] |
| IR Carbonyl (C=O) Stretch | ~1700-1750 cm⁻¹ (strong) | [14] |
| IR N-H Stretch | ~3200-3400 cm⁻¹ | [14][15] |
| IR Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | [14] |
Key Reactions and Applications
The primary utility of the Fmoc group, and by extension Fmoc-carbamate derivatives, lies in its role as a base-labile protecting group for amines.[2]
Fmoc Group Deprotection
The defining chemical property of the Fmoc group is its cleavage under mild basic conditions. The mechanism involves a β-elimination (E1cB-type) reaction. A base, typically a secondary amine like piperidine or morpholine (B109124), abstracts the acidic proton from the C9 position of the fluorenyl ring.[4] The resulting fluorenyl anion is stabilized by aromaticity. This intermediate then collapses, eliminating dibenzofulvene and carbon dioxide to release the free amine.
Caption: A typical experimental workflow for the deprotection of an Fmoc-protected amine.
Experimental Protocol: Fmoc Deprotection
This protocol provides a standard procedure for removing the Fmoc protecting group.[4]
-
Preparation: Dissolve the Fmoc-protected compound (1 equivalent) in an appropriate solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a solution of a secondary amine base. A solution of 20% (v/v) piperidine in DMF is standard. For a substrate sensitive to piperidine, a milder base like morpholine can be used.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with a brine solution or 5% aqueous lithium chloride (LiCl) to remove residual DMF and base.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product (the free amine) can be purified by silica gel flash chromatography if necessary.
9-Fluorenylmethyl carbamate is a foundational compound in the chemistry of the Fmoc protecting group. Its synthesis is straightforward, and its physical and chemical properties are well-characterized, ensuring its reliable performance in various synthetic applications. A thorough understanding of its synthesis, properties, and the core deprotection reaction is essential for researchers and scientists engaged in peptide synthesis, medicinal chemistry, and complex organic synthesis, where precise control over reactive amine functionalities is paramount.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. 9-Fluorenylmethyl Carbamate 84418-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 9-fluorenylmethyl carbamate | 84418-43-9 [chemnet.com]
- 11. 9-Fluorenylmethyl carbamate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. scbt.com [scbt.com]
- 13. 9-Fluorenylmethyl carbamate | C15H13NO2 | CID 736301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy 9-Fluorenylmethyl carbamate | 84418-43-9 [smolecule.com]
- 15. researchgate.net [researchgate.net]
